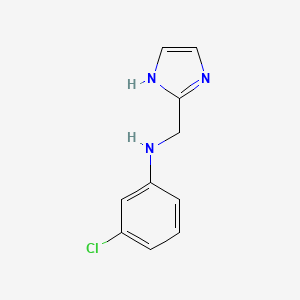

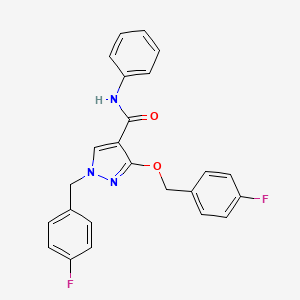

![molecular formula C16H12Cl2N2O4S2 B2859787 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide CAS No. 886950-93-2](/img/structure/B2859787.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A , and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .Molecular Structure Analysis

Thiazoles have a five-membered ring with two heteroatoms, one sulfur atom and one nitrogen atom. The benzothiazoles are similar but have an additional benzene ring fused to the thiazole ring .Chemical Reactions Analysis

Thiazoles and benzothiazoles can undergo a variety of chemical reactions, including addition reactions, cross-coupling, and halogen dance reactions . They can also be metalated, a process that involves the introduction of a metal atom into a molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazoles and benzothiazoles can vary widely depending on their specific structure. For example, their density, molar mass, and other properties can be different .科学的研究の応用

Synthesis and Chemical Behavior

- Research on sulfonamide derivatives, including the synthesis of compounds with similar structural motifs, highlights the importance of these compounds in developing new chemical entities with potential therapeutic applications. For example, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions demonstrates the versatility of sulfonamides in synthetic chemistry, contributing to the development of novel histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Antimicrobial and Antitumor Activity

- A study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives revealed their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential therapeutic applications in treating diseases related to these enzymes (Rehman et al., 2013).

- Another study synthesized and evaluated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, finding considerable anticancer activity against some cancer cell lines. This highlights the relevance of benzothiazole derivatives in cancer research and the potential for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Photophysical Properties and Applications

- The photophysical properties of benzothiazolinone acetamide analogs were studied, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research indicates these compounds exhibit good light harvesting efficiency and could be promising for photovoltaic applications (Mary et al., 2020).

将来の方向性

特性

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O4S2/c1-24-12-7-6-11(18)15-14(12)20-16(25-15)19-13(21)8-26(22,23)10-4-2-9(17)3-5-10/h2-7H,8H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZNUUZCZDRGHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride](/img/structure/B2859704.png)

![methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2859706.png)

![N-[(2S,3R)-2-Cyclopropyloxolan-3-yl]prop-2-enamide](/img/structure/B2859716.png)

![Methyl (E)-4-oxo-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]but-2-enoate](/img/structure/B2859722.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)